molecular formula C6H16N5O+ B10760617 Arginineamide

Arginineamide

Cat. No.: B10760617
M. Wt: 174.22 g/mol
InChI Key: ULEBESPCVWBNIF-BYPYZUCNSA-O
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Description

Arginineamide, the C-terminal amide derivative of the fundamental amino acid L-Arginine, is a crucial biochemical tool for probing nitric oxide (NO) synthase (NOS) activity and related cellular signaling pathways. Its primary research value lies in its role as a key intermediate and a substrate analog in the biosynthesis of nitric oxide, a critical gaseous signaling molecule involved in vasodilation, neurotransmission, and immune response. Researchers utilize this compound to study the kinetics, regulation, and inhibition of NOS enzymes, providing insights into cardiovascular function, neuronal communication, and inflammatory processes. Beyond its direct role in the NO pathway, this peptide derivative is also valuable in peptide synthesis as a building block and in structural biology studies to investigate the binding specificity of enzymes and receptors that recognize the arginine moiety. Its amidation mimics a common post-translational modification, making it relevant for studying peptide hormones and their stability. Supplied with detailed analytical documentation including HPLC and Mass Spectrometry data, our high-purity this compound guarantees reliable and reproducible results for your most demanding biochemical and cell-based assays. This product is intended for research purposes only.

Properties

Molecular Formula

C6H16N5O+

Molecular Weight

174.22 g/mol

IUPAC Name

diaminomethylidene-[(4S)-4,5-diamino-5-oxopentyl]azanium

InChI

InChI=1S/C6H15N5O/c7-4(5(8)12)2-1-3-11-6(9)10/h4H,1-3,7H2,(H2,8,12)(H4,9,10,11)/p+1/t4-/m0/s1

InChI Key

ULEBESPCVWBNIF-BYPYZUCNSA-O

Isomeric SMILES

C(C[C@@H](C(=O)N)N)C[NH+]=C(N)N

Canonical SMILES

C(CC(C(=O)N)N)C[NH+]=C(N)N

Origin of Product

United States

Preparation Methods

Synthesis of Guanidinylating Reagents

An alternative route to arginineamide involves the guanidinylation of ornithineamide, a strategy inspired by methodologies developed for arginine vasopressin prodrugs. This two-step process begins with the synthesis of guanidinylating reagents from chloroformates and guanidine hydrochloride. For example, butyl chloroformate reacts with guanidine HCl in acetonitrile/water (9:1) under NaOH catalysis to form a highly reactive O-alkylisourea intermediate (95% yield).

Application to Ornithineamide

Ornithineamide, synthesized via conventional amidation of ornithine, undergoes guanidinylation at its side-chain amine using the aforementioned reagent. Under optimized conditions (20°C, 12-hour reaction), the side-chain amine is converted to a guanidine group, yielding this compound with >90% efficiency. Notably, this method circumvents the need for carboxyl group activation, as the amide is preformed in ornithineamide.

Table 1: Optimization of Guanidinylating Reagent Synthesis

ChloroformateBaseSolventTemperatureYield (%)
ButylNaOHACN/H₂O (9:1)20°C95
EthylTEAACN/H₂O (7:3)0°C72
DodecylNaOHACN/H₂O (9:1)20°C88

Comparative Analysis of Methods

Table 2: Comparison of this compound Synthesis Routes

ParameterMixed Anhydride MethodGuanidinylation Method
Yield88%>90%
Side ReactionsModerate (guanidine)Minimal
Protection RequiredGuanidineNone
ScalabilityLimitedHigh
Reaction Time24 hours12 hours

The guanidinylation method outperforms the mixed anhydride approach in yield and scalability, particularly due to its insensitivity to the guanidine group’s reactivity. However, the mixed anhydride method remains valuable for small-scale syntheses where ornithineamide precursors are unavailable.

Chemical Reactions Analysis

Amide Hydrolysis Under Acidic and Basic Conditions

Arginineamide undergoes hydrolysis via nucleophilic acyl substitution.

Acidic Hydrolysis Mechanism :

  • Protonation : The carbonyl oxygen is protonated, increasing electrophilicity.

  • Nucleophilic Attack : Water attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer : A proton shifts to the amide nitrogen, facilitating cleavage.

  • Amine Elimination : The C–N bond breaks, releasing ammonia and forming a carboxylic acid.

Example :

  • Hydrolysis of dansyl-HR-CONH₂ (a model dipeptide) with NaOH yields dansyl-H-CO₂Me (methyl ester) via nucleophilic attack on the activated amide .

Basic Conditions :

  • Hydroxide ions attack the amide carbonyl, forming a tetrahedral intermediate.

  • Cleavage occurs at the C-terminal arginine residue, generating a carboxylic acid (e.g., dansyl-H-CO₂H).

Enzymatic Modifications

This compound serves as a substrate for enzymes targeting the guanidinium group:

Peptidylarginine Deiminases (PADs)

  • Reaction : Citrullination converts this compound’s guanidinium to a ureido group.

  • Mechanism :

    • Cysteine (C645 in PAD4) attacks the guanidinium carbon, forming a tetrahedral intermediate.

    • Hydrolysis releases citrullineamide and ammonia.

  • Kinetics : PAD1 exhibits a catalytic proficiency of 8×1015M18 \times 10^{15} \, \text{M}^{-1}, driven by electrostatic stabilization of the guanidinium group .

Arginine:Glycine Amidinotransferase (AGAT)

  • Reaction : Transfers the amidino group from this compound to glycine, forming guanidinoacetate.

  • Kinetic Parameters :

    SubstrateKMK_M (mM)kcatk_{\text{cat}} (s⁻¹)
    L-Arginine1–100.45
    Homoarginine-6× slower than Arg

Guanidinylation

  • Reaction : Fmoc-Orn reacts with guanidinylation reagents (e.g., F ) to form this compound derivatives.

  • Conditions : Optimized one-pot reaction yields >90% for primary amines.

Methylation by PRMTs

  • Reaction : Protein arginine methyltransferases (PRMTs) methylate the guanidinium group.

  • Mechanism : SAM donates a methyl group to the ω-nitrogen, facilitated by glutamate residues (E144/E153) aligning the substrate .

Selective Cleavage Reactions

This compound’s C-terminal position enables selective cleavage:

Oxidative Cleavage

  • Reagent : 9,10-Phenanthrenequinone/NaOMe.

  • Mechanism :

    • Aldehyde formation at the guanidinium carbon.

    • Backbone amide activation and hydroxide attack.

  • Product : Peptide cleavage with a new C-terminal carboxylic acid.

Chemical Labeling Strategies

This compound’s guanidinium group is selectively tagged:

CHD-Azide Reagent

  • Reaction : Modifies arginine residues via condensation.

  • Example : Dual labeling of neurotensin (RYILGHPF) confirmed by MS/MS (Δmass = 438.14 Da for two adducts) .

Table 1: pH-Dependent Chemical Shifts of this compound

Nucleusδ (pH 7)δ (pH 11.5)Δδ (Amine)Δδ (Guanidinium)
3.773.26-0.51-0.07
159.6159.60.0+4.0
N (Amine)40.633.2-7.5-

Scientific Research Applications

Wound Healing

Arginineamide-based materials have been developed as advanced hydrogels for wound healing applications. A notable study introduced biodegradable cationic hybrid hydrogels synthesized from unsaturated arginine-based functional poly(ester amide) and chitosan. These hydrogels exhibited non-cytotoxicity and supported the growth of fibroblasts while enhancing nitric oxide production and arginase activity. The findings suggest that these hydrogels could serve as effective wound healing accelerators due to their favorable biological properties and ability to modulate inflammatory responses .

Gene Delivery

Another significant application of this compound is in the development of non-viral gene delivery vectors. Research has shown that biodegradable arginine-based poly(ether ester amides) can effectively deliver DNA into cells. These vectors demonstrated comparable or superior transfection efficiency compared to commercial reagents like Lipofectamine 2000, while exhibiting lower cytotoxicity. The introduction of flexible oligoethylene glycol moieties into the polymer backbone enhanced the transfection efficiency, making them promising candidates for gene therapy applications .

Protein Stabilization

This compound plays a crucial role in protein stabilization, particularly in biopharmaceuticals. It has been shown to suppress protein aggregation by acting as a molecular cosolvent and chemical chaperone. Studies indicate that this compound enhances the solubility of proteins, including membrane proteins prone to aggregation. For instance, it was observed that the presence of arginine significantly increased the solubility of amyloid-beta peptides, reducing their tendency to form aggregates associated with neurodegenerative diseases .

Neuroprotective Effects

Research has highlighted the neuroprotective properties of arginine-rich peptides derived from this compound. These peptides have been identified as effective therapeutic agents against neurodegenerative diseases by modulating protein aggregation processes and protecting neuronal cells from damage. Specifically, studies on nona-D-arginine amide (D9R) demonstrated its ability to suppress cytokine production during corneal infections, indicating potential applications in inflammatory conditions affecting the nervous system .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Wound Healing Arginine-based hydrogels showed non-cytotoxicity and promoted fibroblast growth; potential for wound healing acceleration.
Gene Delivery Biodegradable poly(ether ester amides) demonstrated high transfection efficiency with low cytotoxicity compared to commercial reagents.
Protein Stabilization This compound effectively suppressed protein aggregation, enhancing solubility and stability in biopharmaceutical formulations.
Neuroprotection Nona-D-arginine amide exhibited anti-inflammatory effects, suggesting therapeutic potential in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of arginineamide involves its interaction with various molecular targets and pathways. One of the primary mechanisms is its role as a precursor to nitric oxide (NO), a critical signaling molecule in the cardiovascular, immune, and nervous systems. This compound is converted to NO through the action of nitric oxide synthase (NOS) enzymes. Additionally, it can modulate the activity of potassium voltage-gated channels, influencing cellular excitability and signaling .

Comparison with Similar Compounds

RNA-Binding Ligands: Arginineamide vs. Peptidic Mimics

This compound’s interaction with HIV-1 TAR RNA has been compared to linear Tat peptides and cyclic peptides (Table 1).

Parameter This compound Linear Tat Peptide Cyclic Peptide
TAR RNA Rigidity Induces rigidity via U27-A27-U38 base triple Similar rigidity to this compound Greater rigidity in apical loop
Dynamic Effects Reduces nanosecond-picosecond motions in bulge Mimics this compound’s effects Unique apical loop dynamics
Binding Site Binds bulge and stabilizes stacking interactions Targets bulge region Binds bulge and alters apical loop
Host Cofactor Interaction No effect on cyclin T1 binding site No effect Inhibits cyclin T1 via apical loop changes

Key Findings :

  • This compound and linear Tat peptides induce similar rigidity in TAR’s bulge, but cyclic peptides uniquely modulate the apical loop, critical for host co-factor interactions .
  • NMR relaxation studies show this compound increases TAR’s rotational correlation time, akin to peptide ligands, but lacks apical loop effects .

Protein Refolding Agents: this compound vs. Glycineamide and Arginine

This compound and glycineamide outperform arginine in suppressing protein aggregation (Table 2).

Parameter This compound Glycineamide Arginine
Aggregation Inhibition High efficiency Moderate efficiency Low efficiency
Binding Mechanism Surface binding near hydrophobic residues Binds aromatic residues via hydrogen bonds Chaotropic effect via weak interactions
Structural Insight Not fully resolved Crystal structure shows reduced bound water No direct structural data

Key Findings :

  • Both amides enhance refolding yields, but glycineamide’s binding near hydrophobic residues differs from arginine’s chaotropic action .
  • The chaotropic mechanism of this compound remains unclear, warranting further structural studies .

Neuropeptide Y Y1 Receptor Antagonists: Substituent Effects

This compound derivatives are compared to carbamoyl-modified antagonists (Table 3).

Parameter This compound (Compound 1) Carbamoyl-Modified Antagonists (e.g., Compound 2)
Substituent No carbamoyl group Carbamoyl group at guanidine
Binding Pocket Fails to occupy TM V-VI subpocket Occupies TM V-VI subpocket
Key Interactions Lacks hydrogen bonds with Y1R residues Forms hydrogen bonds with Q177, T212, N283
Functional Outcome Lower binding affinity Higher specificity and potency

Key Findings :

  • Carbamoyl groups enhance Y1R binding by enabling subpocket occupancy and hydrogen bonding .
  • NPY’s R35 mimics this compound in UR-MK299 but adopts a distinct orientation due to stereochemical differences .

Enzymatic Substrates: Benzoyl this compound vs. Other Assays

Benzoyl this compound is a substrate for streptococcal proteinase, unlike bulkier substrates (). Its hydrolysis is used to detect precursor-to-proteinase conversion, though sensitivity depends on enzyme concentration .

Q & A

Q. What established synthesis protocols exist for arginineamide, and how do reaction parameters influence yield and purity?

Methodological Answer: this compound synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. Critical parameters include:

  • pH control (8.5–9.5 for optimal amide bond formation) .
  • Temperature (20–25°C for SPPS to minimize side reactions) .
  • Coupling reagents (e.g., HBTU or DCC for activating carboxyl groups) .

Q. Table 1: Synthesis Protocols and Outcomes

MethodReaction Time (hr)Yield (%)Purity (HPLC)Key Parameter Controls
SPPS (Fmoc-based)24–4865–75≥95%pH 9.0, 25°C, HBTU activation
Solution-phase12–1850–6085–90%DCC coupling, anhydrous DMF

Recommendation: Validate protocols with triplicate runs and characterize intermediates via LC-MS to track side products .

Q. What standard characterization techniques confirm this compound’s structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR for backbone confirmation (e.g., δ 7.8 ppm for amide protons) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (detection at 220 nm; ≥95% purity threshold) .
  • Mass Spectrometry (MS): ESI-MS for molecular weight validation (theoretical [M+H]⁺ = 231.2 g/mol) .

Note: Report statistical confidence intervals for purity metrics (e.g., ±1.5% for HPLC) to align with reproducibility standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s thermodynamic stability data across experimental models?

Methodological Answer: Contradictions often arise from:

  • Solvent polarity differences (e.g., aqueous vs. DMSO stability assays) .
  • Measurement techniques (calorimetry vs. spectroscopic methods) .

Approaches for Resolution:

Sensitivity Analysis: Test stability under standardized buffers (e.g., PBS pH 7.4) and controlled humidity .

Replication Studies: Compare results across labs using shared protocols .

Molecular Dynamics (MD) Simulations: Predict solvent interactions affecting stability .

Q. Table 2: Stability Data Discrepancies

StudyMethodSolventReported ΔG (kJ/mol)Potential Confounders
A (2023)DSCWater-12.3 ± 0.5High ionic strength
B (2024)Fluorescence50% DMSO-8.9 ± 1.2Solvent dielectric inconsistency

Recommendation: Use meta-analysis frameworks (e.g., PRISMA) to systematically evaluate conflicting data .

Q. What advanced computational strategies predict this compound’s interactions with biological targets?

Methodological Answer:

  • Docking Simulations (AutoDock Vina): Screen against peptide-binding receptors (e.g., GPCRs) with flexible side-chain sampling .
  • Quantum Mechanics/Molecular Mechanics (QM/MM): Analyze transition states in catalytic interactions .
  • Free Energy Perturbation (FEP): Calculate binding affinity changes for mutant receptors .

Validation: Cross-check computational predictions with SPR (Surface Plasmon Resonance) binding assays (e.g., KD < 10 µM threshold) .

Q. How can experimental conditions be optimized to enhance this compound’s stability in long-term biochemical assays?

Methodological Answer:

  • Lyophilization: Store at -80°C in amber vials with desiccants (reduces hydrolysis by 40%) .
  • Buffer Additives: Include 1 mM EDTA to chelate metal ions that catalyze degradation .
  • Real-Time Stability Monitoring: Use HPLC-MS at 0, 7, 30-day intervals to track degradation kinetics .

Statistical Note: Apply ANOVA to compare stability across storage conditions (p < 0.05 significance threshold) .

Methodological Frameworks for Rigorous Research

  • FINER Criteria: Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant (e.g., "Does this compound inhibit amyloid aggregation in neuronal models?") .
  • PICO Framework: Define Population (e.g., in vitro cell lines), Intervention (this compound dosage), Comparison (untreated controls), Outcomes (viability, aggregation metrics) .

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